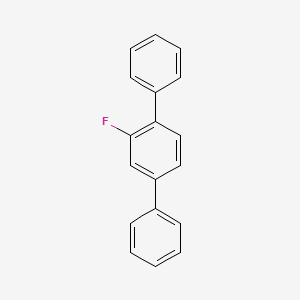

2-fluoro-1,4-diphenylbenzene

Description

Significance of Organofluorine Compounds in Contemporary Chemistry

Organofluorine chemistry, the study of compounds containing a carbon-fluorine (C-F) bond, is a vibrant and critical field in organic synthesis and material science. mdpi.com The unique properties of the fluorine atom—its small size (van der Waals radius of 1.35 Å, only slightly larger than hydrogen's 1.2 Å) and the highest electronegativity of any element (4.0 on the Pauling scale)—impart profound changes to the physical, chemical, and biological properties of organic molecules. rsc.orgnih.gov

The incorporation of fluorine can enhance metabolic stability, lipophilicity, and bioactivity, which has led to its widespread use in pharmaceuticals and agrochemicals. mdpi.com An estimated 20% of all pharmaceuticals contain fluorine, including top-selling drugs. wikipedia.org Beyond life sciences, the C-F bond is integral to the creation of advanced materials such as fluoropolymers, refrigerants, and surfactants, valued for their high thermal and chemical stability. wikipedia.orgnumberanalytics.comworktribe.com The development of novel fluorination methods remains a significant challenge, as organofluorine compounds are scarce in nature, making synthetic chemistry the primary route to these valuable molecules. mdpi.comworktribe.com

The 1,4-Diphenylbenzene (p-Terphenyl) Scaffold in Functional Material Design

The 1,4-diphenylbenzene, or p-terphenyl (B122091), structure is a rigid, aromatic scaffold that has been extensively utilized in the design of functional organic materials. lnu.edu.cn Its conjugated π-system gives rise to valuable photophysical properties, making it a key component in molecular electronics, optoelectronics, and chemical sensors. lnu.edu.cn

Historically, p-terphenyl has been employed as an organic scintillation reagent, which fluoresces under radiation and is used in detectors for alpha, beta, and fast neutron spectrometry. schultzchem.comresearchgate.netfunctmaterials.org.ua In the field of electronics, it serves as a fundamental intermediate for the synthesis of liquid crystal display (LCD) materials. schultzchem.com The rigid, rod-like structure of the p-terphenyl core is conducive to forming liquid crystalline phases, a property that can be fine-tuned with various substituents. tandfonline.comnycu.edu.tw Furthermore, the p-terphenyl motif is a foundational building block for more complex systems, including conjugated polymers and nanomaterials like graphene nanoribbons. nih.gov Its chemical stability and well-defined structure make it an ideal platform for investigating structure-property relationships in advanced materials. biosynth.com

Table 1: Applications of the p-Terphenyl Scaffold

| Field of Application | Specific Use | Key Property |

|---|---|---|

| Material Science | Liquid Crystal Displays (LCDs) | Rod-like molecular shape, thermal stability |

| Nuclear Physics | Organic Scintillators | Fluorescence under radiation, radiation resistance |

| Organic Electronics | Organic Light-Emitting Diodes (OLEDs) | Conjugated π-system, charge transport |

| Organic Synthesis | Chemical Intermediate | Rigid backbone for building larger molecules |

Rationale for Fluorine Functionalization at the 2-Position: Impact on Electronic and Structural Properties

The precise placement of fluorine atoms on a conjugated backbone like p-terphenyl is a powerful strategy for tuning its molecular properties. Functionalization at the 2-position of the central benzene (B151609) ring in 1,4-diphenylbenzene introduces specific and predictable modifications to the molecule's electronic and structural characteristics.

Electronic Effects: Fluorine's strong electron-withdrawing nature significantly impacts the molecule's frontier molecular orbitals. nih.gov Introducing a fluorine atom generally lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgnih.govresearchgate.net This deepening of the energy levels can enhance the stability of the molecule and alter its optical and electronic properties, such as the absorption and emission spectra. rsc.orgacs.org For instance, in related conjugated polymers, fluorination often leads to a blue shift in the absorption maximum. rsc.org

Structural Effects: Despite its high electronegativity, the small size of the fluorine atom means it introduces minimal steric hindrance. nih.gov This allows for the modification of electronic properties without significantly disrupting the molecular packing in the solid state. rsc.org Furthermore, the introduction of fluorine can lead to noncovalent intramolecular interactions, such as those between fluorine and adjacent hydrogen or sulfur atoms (in related heterocyclic systems). researchgate.netd-nb.info These "conformational locks" can enhance the planarity of the molecular backbone. researchgate.net Increased planarity improves π-orbital overlap along the conjugated system, which is beneficial for charge transport, a critical parameter in organic electronic devices. researchgate.net

Table 2: Predicted Effects of 2-Fluoro Functionalization on p-Terphenyl

| Property | Predicted Change | Rationale |

|---|---|---|

| HOMO/LUMO Energy Levels | Lowered (Deeper) | High electronegativity of fluorine atom. nih.govresearchgate.net |

| Molecular Planarity | Potentially Increased | Non-covalent interactions (e.g., F···H) can reduce torsional angles between rings. researchgate.net |

| Steric Hindrance | Minimal Increase | Small van der Waals radius of fluorine. nih.gov |

| Intermolecular Packing | Modified | Changes in electrostatic potential and potential for F···H interactions can influence crystal packing. rsc.org |

| Solubility | Modified | Changes in polarity and intermolecular forces. |

Overview of Research Trajectories for 2-Fluoro-1,4-diphenylbenzene and Related Analogs

Research into this compound and its analogs is primarily driven by the pursuit of new functional materials with precisely controlled properties. The synthesis of this compound can be achieved through methods such as the Suzuki-Miyaura cross-coupling reaction, a common strategy for constructing aryl-aryl bonds. lnu.edu.cn For example, coupling a phenylboronic acid with a dihalo-fluorobenzene derivative is a viable route. chemsrc.com

Current and future research trajectories for these compounds focus on several key areas:

Liquid Crystals: Fluorinated terphenyls are highly sought after for use in liquid crystal mixtures. nycu.edu.twacs.org The introduction of a lateral fluorine atom, as in this compound, can lower the melting point and reduce viscosity while maintaining or enhancing the desirable nematic phase and dielectric anisotropy. nycu.edu.twacs.org Research focuses on synthesizing new analogs and studying how the position and number of fluorine substituents affect mesomorphic properties. nycu.edu.twgoogle.com

Organic Electronics: As derivatives of a core chromophore, fluorinated terphenyls are investigated as building blocks for materials in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OFETs). nih.govrsc.org The ability to tune HOMO/LUMO levels via fluorination is critical for optimizing energy level alignment at interfaces within these devices, thereby improving efficiency and stability. nih.govd-nb.info

Fluorinated Emitters: Highly fluorinated aromatic systems are being explored for specialized applications like triplet-triplet annihilation up-conversion, where stability and specific photophysical properties are paramount. dur.ac.uk While research may focus on more complex systems, the fundamental understanding gained from model compounds like this compound is essential.

Systematic Structure-Property Studies: Researchers are systematically synthesizing series of fluorinated terphenyls to deconstruct the precise influence of the number and position of fluorine atoms on the material's physical properties, from crystal packing and phase transitions to charge carrier mobility. d-nb.infoacs.org

The study of this compound and its relatives continues to be a fertile ground for discovering and refining the next generation of advanced organic materials.

Structure

3D Structure

Properties

CAS No. |

113770-42-6 |

|---|---|

Molecular Formula |

C18H13F |

Molecular Weight |

248.3 g/mol |

IUPAC Name |

2-fluoro-1,4-diphenylbenzene |

InChI |

InChI=1S/C18H13F/c19-18-13-16(14-7-3-1-4-8-14)11-12-17(18)15-9-5-2-6-10-15/h1-13H |

InChI Key |

CUUSVTWQUYEFNQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=CC=C3)F |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=CC=C3)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for Carbon-Fluorine Bond Formation in Aryl Systems

A range of methods have been developed to forge the robust C-F bond on an aromatic nucleus. These strategies can be broadly categorized into nucleophilic, electrophilic, and transition-metal-catalyzed approaches. thieme-connect.com

Nucleophilic aromatic substitution (SNAr) is a classical method for introducing a fluorine atom. masterorganicchemistry.com In this type of reaction, an aryl halide is treated with a nucleophile. rsc.org For the synthesis of aryl fluorides, this typically involves the displacement of a leaving group, such as a nitro or another halogen group, by a fluoride (B91410) ion. masterorganicchemistry.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. rsc.orgcore.ac.uk The stability of this intermediate, and thus the reaction rate, is enhanced by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com While SNAr reactions are powerful, they often require activated aromatic systems and can be limited by the availability of suitable precursors. rsc.org Recent advancements have explored the use of unactivated aryl fluorides with various nucleophiles, expanding the scope of this methodology. rsc.orgresearchgate.netnih.gov

| SNAr Reaction Parameters | Description | Significance |

| Substrate | Typically an electron-deficient aryl halide or sulfonate. | The nature of the leaving group and activating groups influences reactivity. |

| Fluoride Source | Alkali metal fluorides (e.g., KF, CsF) or other fluoride salts. harvard.edu | The choice of fluoride source and its solubility are critical for reaction efficiency. |

| Solvent | Aprotic polar solvents (e.g., DMSO, DMF) are commonly used. | The solvent plays a crucial role in solvating the fluoride ion and influencing its nucleophilicity. harvard.edu |

| Promoters/Catalysts | Phase-transfer catalysts or proazaphosphatranes can enhance reaction rates. acs.org | These agents facilitate the delivery of the fluoride ion to the aromatic substrate. |

This table provides a general overview of key parameters in SNAr reactions for aryl fluoride synthesis.

Palladium-catalyzed cross-coupling reactions have emerged as a versatile and powerful tool for the synthesis of complex organic molecules, including fluorinated biaryls. mdpi.com The Suzuki-Miyaura coupling, in particular, has been widely employed for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. mdpi.comsemanticscholar.org In the context of synthesizing fluorinated biphenyls, this can involve the coupling of a fluorinated aryl boronic acid with an aryl halide or vice versa. mdpi.comresearchgate.netacs.org

The catalytic cycle of a palladium-catalyzed fluorination generally involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation with a fluoride source, and reductive elimination to form the C-F bond and regenerate the catalyst. nih.govacsgcipr.org The reductive elimination step is often the most challenging part of the cycle. acsgcipr.org The development of specialized ligands has been crucial in overcoming this hurdle and enabling efficient fluorination of a broad range of substrates, including those that are electron-rich or contain heteroatoms. acsgcipr.orgacs.org

| Suzuki Coupling Components for Fluorinated Biphenyls | Example | Role in Synthesis |

| Aryl Halide | 1-Bromo-4-fluorobenzene | Provides one of the aryl rings and a site for coupling. |

| Organoboron Reagent | 4-Fluorophenylboronic acid | Provides the second aryl ring. mdpi.com |

| Palladium Catalyst | Pd nanoparticles on modified graphene | Catalyzes the C-C bond formation. mdpi.com |

| Base | K₂CO₃ | Activates the organoboron reagent. researchgate.net |

This table illustrates the typical components used in a Suzuki-Miyaura coupling for the synthesis of fluorinated biphenyls.

Fluorinated carbenes, highly reactive intermediates with a divalent carbon atom bonded to one or more fluorine atoms, offer unique pathways for the synthesis of fluorinated compounds. numberanalytics.comacs.org These carbenes can be generated from various precursors, such as fluorinated diazo compounds or by the decomposition of certain fluorinated molecules. numberanalytics.com One notable application is their use in cycloaddition reactions with alkenes or alkynes to form fluorinated cyclopropanes and cyclopropenes. numberanalytics.com In the context of aromatic systems, difluorocarbene has been shown to react with substituted cyclobutenes to produce 1,3-difluorobenzenes through a ring-expansion mechanism. jmu.edu This method provides a route to specific isomers that might be difficult to obtain through other synthetic strategies. jmu.edu

The reactivity of fluorinated carbenes is significantly influenced by the fluorine atoms, which enhance their electrophilicity and stability. numberanalytics.com The interaction of these carbenes with various substrates can lead to a diverse array of fluorinated products. cas.cn

Beyond the methods detailed above, several other techniques have been developed for the introduction of fluorine into aryl systems. Electrophilic fluorination, for instance, involves the reaction of an organometallic reagent, such as an aryl Grignard or organolithium compound, with an electrophilic fluorine source like N-fluorosulfonimide (NFSI). chinesechemsoc.org This approach is particularly useful for the synthesis of electron-rich aryl fluorides. nih.gov

Another significant method is the Balz-Schiemann reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride. jmu.educhinesechemsoc.org While this is a classic and reliable method, it can sometimes be limited by the availability of the corresponding aniline (B41778) precursor and the need for potentially harsh reaction conditions.

More recently, transition-metal-mediated fluorination reactions using metals other than palladium, such as silver, have also been explored. rsc.org These methods often involve the fluorination of arylboronic acids or arylstannanes and can tolerate a wide range of functional groups. rsc.org

Synthesis of the 2-Fluoro-1,4-diphenylbenzene Core

The specific synthesis of this compound relies on the strategic application of the aforementioned C-F bond formation and C-C bond formation methodologies.

The construction of the this compound framework necessitates the careful selection and preparation of appropriate starting materials. Based on known synthetic routes for similar compounds, plausible precursors for this compound include:

2,5-Dibromofluorobenzene: This compound can serve as a key intermediate, allowing for sequential cross-coupling reactions to introduce the two phenyl groups. chemsrc.com

4-Bromo-2-fluorobiphenyl: This precursor already contains one of the phenyl groups and the fluorine atom, requiring a single cross-coupling reaction to complete the synthesis. chemsrc.com

Iodobenzene (B50100) and a suitably substituted fluorinated aromatic: A cross-coupling reaction between iodobenzene and a fluorinated arylboronic acid or a similar organometallic reagent could also be a viable route. chemsrc.com

Reaction Pathways and Mechanisms

The primary route for the synthesis of this compound and its analogs is the Suzuki-Miyaura cross-coupling reaction. wikipedia.orgmdpi.com This palladium-catalyzed reaction forms a carbon-carbon single bond by coupling an organoboron species with an organohalide. wikipedia.org

A common pathway involves the reaction of a dihalogenated fluorobenzene (B45895) with an arylboronic acid. For instance, 1,4-dibromo-2-fluorobenzene (B72686) can be reacted with phenylboronic acid in the presence of a palladium catalyst to yield this compound. researchgate.net A similar starting material, 2,5-dibromofluorobenzene, is also a viable precursor. chemsrc.com

The mechanism of the Suzuki reaction is a catalytic cycle that consists of three main steps:

Oxidative Addition : The palladium(0) catalyst reacts with the aryl halide (e.g., 1-bromo-2-fluorobenzene) to form a palladium(II) complex. This step breaks the carbon-halogen bond and inserts the palladium atom. wikipedia.org

Transmetalation : The organoboron reagent (e.g., phenylboronic acid) transfers its organic group to the palladium(II) complex. This step requires activation by a base, which enhances the polarization of the organic ligand on the boron atom, facilitating the transfer. wikipedia.orgorganic-chemistry.org

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated as the final biphenyl (B1667301) product (this compound). This step regenerates the palladium(0) catalyst, which can then participate in a new catalytic cycle. wikipedia.org

An alternative, though less direct, mechanistic pathway for creating related difluorinated diphenylbenzene structures involves the reaction of difluorocarbene with a substituted cyclobutene. For example, reacting 1,2-diphenylcyclobutene with difluorocarbene (generated from a precursor like Seyferth's reagent) can produce 1,3-difluoro-2,4-diphenylbenzene. jmu.edu This reaction is believed to proceed through a cationic mechanism involving ring expansion of a housane intermediate to form a five-membered fluorocyclopentadiene, followed by a second carbene addition and rearrangement to the aromatic product. jmu.edu

Optimization of Synthetic Routes

Optimizing the synthesis of this compound primarily focuses on the conditions of the Suzuki-Miyaura coupling to maximize yield and purity. Key parameters for optimization include the choice of catalyst, base, solvent, and temperature.

Catalyst System: The efficiency of the Suzuki coupling is highly dependent on the palladium catalyst and its ligands. While various palladium complexes are effective, air- and moisture-stable precatalysts like [Pd(NHC)(μ-Cl)Cl]₂ (NHC = N-heterocyclic carbene) have shown high efficiency for C-O bond cleavage in related couplings, suggesting their potential for C-F bond chemistry under specific conditions or for coupling with fluorinated substrates. researchgate.net For the synthesis of 1,2,4,5-tetrafluoro-3,6-diphenylbenzene from 1,4-dibromo-2,3,5,6-tetrafluorobenzene and phenylboronic acid, Pd(dppf)Cl₂·DCM has been used effectively. rsc.org

Reaction Conditions: The selection of base and solvent is crucial. Common bases include potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄). mdpi.comresearchgate.net Solvents can range from dioxane to aqueous systems. researchgate.netrsc.org For example, the synthesis of 1,2,4,5-tetrafluoro-3,6-diphenylbenzene was successfully carried out in 1,4-dioxane (B91453) with an aqueous solution of K₃PO₄ at 80 °C for 24 hours, achieving a 99% yield. rsc.org

The table below summarizes optimized conditions for a related synthesis, which can serve as a starting point for optimizing the synthesis of this compound.

Table 1: Optimized Conditions for the Synthesis of 1,2,4,5-tetrafluoro-3,6-diphenylbenzene

| Parameter | Condition | Reference |

| Aryl Halide | 1,4-dibromo-2,3,5,6-tetrafluorobenzene | rsc.org |

| Boronic Acid | Phenylboronic acid (2.6 equiv) | rsc.org |

| Catalyst | Pd(dppf)Cl₂·DCM (1.9 mol%) | rsc.org |

| Base | K₃PO₄ (5.5 equiv) | rsc.org |

| Solvent | 1,4-Dioxane / Water | rsc.org |

| Temperature | 80 °C | rsc.org |

| Time | 24 hours | rsc.org |

| Yield | 99% | rsc.org |

Optimization studies on the nucleophilic aromatic substitution (SNAr) of related polyfluorinated aromatics have also been performed. For the tetramethoxylation of 1,2,4,5-tetrafluoro-3,6-diphenylbenzene, neat N,N′-dimethyl-2-imidazolidinone (DMI) or N-methyl-2-pyrrolidone (NMP) were found to be superior solvents to methanol (B129727) mixtures, with optimal conditions being 16 equivalents of sodium methoxide (B1231860) at 80 °C for 16 hours, yielding the product in 86% yield. rsc.orgnih.gov

Derivatization and Functionalization Strategies

Introduction of Additional Substituents

Further functionalization of the this compound scaffold can be achieved through various chemical transformations. The presence of the fluorine atom and the phenyl rings influences the reactivity of the molecule towards subsequent substitutions.

One key strategy is nucleophilic aromatic substitution (SNAr) , particularly on polyfluorinated analogs. The high electronegativity of fluorine atoms activates the aromatic ring for attack by nucleophiles. This has been demonstrated in the reaction of hexafluorobenzene (B1203771) with lithium dimesitylphosphide to introduce bulky phosphino (B1201336) groups, yielding 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene. oup.com Similarly, polyfluoroarenes can react with methoxide nucleophiles. rsc.org This approach allows for the introduction of oxygen-based substituents onto the fluorinated ring.

Another powerful method is further Suzuki-Miyaura cross-coupling . If the initial synthesis starts from a dihalo-fluorobenzene (e.g., 1,4-dibromo-2-fluorobenzene), a site-selective mono-arylation can be performed, leaving a second halogen atom (e.g., bromine) that can be used for a subsequent coupling reaction with a different arylboronic acid. researchgate.net This allows for the synthesis of unsymmetrical, functionalized terphenyls. researchgate.net

Electrophilic aromatic substitution reactions such as nitration and halogenation are common for functionalizing aromatic rings, though the directing effects of the existing fluorine and phenyl substituents would need to be considered to control the regioselectivity.

Formation of Conjugated Systems

This compound can serve as a building block for the synthesis of π-conjugated polymers, which are of interest for applications in organic electronics like organic light-emitting diodes (OLEDs). researchgate.netbohrium.com The incorporation of fluorine atoms into conjugated polymers is a well-established strategy to tune their electronic properties. The strong electron-withdrawing nature of fluorine lowers the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels of the resulting materials. researchgate.net

Direct Arylation Polymerization (DArP) is an efficient method for synthesizing these polymers. This palladium-catalyzed polycondensation technique involves the coupling of C-H bonds with C-halogen bonds, avoiding the need to pre-functionalize all monomers with organometallic reagents. researchgate.netbohrium.com For example, tetrafluorobenzene or octafluorobiphenyl can be polymerized with various thiophene (B33073) derivatives via DArP to produce π-conjugated polymers. researchgate.net The optimization of these polymerization reactions has shown that a catalytic system of Pd(OAc)₂ and a bulky phosphine (B1218219) ligand is highly effective. researchgate.net

The general principle of conjugation involves the overlap of adjacent p-orbitals, allowing for the delocalization of π-electrons across the system. masterorganicchemistry.com By linking this compound units or copolymerizing them with other π-systems (like thiophenes or fluorenes), extended conjugated materials with tailored optoelectronic properties can be created. researchgate.netkennesaw.edu

Synthesis of Multi-fluorinated Analogs

The synthesis of analogs of this compound containing additional fluorine atoms often relies on starting materials that are already polyfluorinated. The Suzuki-Miyaura coupling is again the method of choice.

Table 2: Synthesis of Multi-fluorinated Diphenylbenzene Analogs

| Target Compound | Starting Materials | Key Reagents | Yield | Reference |

| 1,3-Difluoro-2,4-diphenylbenzene | 1,2-Diphenylcyclobutene, Phenyl(trifluoromethyl)mercury(II) (Seyferth's reagent) | NaI | - | jmu.edu |

| 1,2,4,5-Tetrafluoro-3,6-diphenylbenzene | 1,4-Dibromo-2,3,5,6-tetrafluorobenzene, Phenylboronic acid | Pd(dppf)Cl₂·DCM, K₃PO₄ | 99% | rsc.org |

| 1,4-Bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene | Hexafluorobenzene, Lithium dimesitylphosphide | THF | - | oup.com |

| Tetrafluorinated d-nb.infoCycloparaphenylene (4F-CPP) | Curved diboronic ester and dihalide precursors | Suzuki-Miyaura Coupling | 23% (over 2 steps) | rsc.orgnih.gov |

For instance, 1,2,4,5-tetrafluoro-3,6-diphenylbenzene is synthesized in near-quantitative yield by reacting 1,4-dibromo-2,3,5,6-tetrafluorobenzene with phenylboronic acid. rsc.org This demonstrates the robustness of the Suzuki-Miyaura coupling for creating highly fluorinated bi- and terphenyl systems.

More complex structures, such as fluorinated cycloparaphenylenes (CPPs), which are cyclic nanohoops of benzene (B151609) rings, can also be synthesized. A tetrafluorinated d-nb.infoCPP (4F-CPP) was prepared using a Suzuki–Miyaura coupling between curved precursor molecules, followed by a reductive aromatization step. rsc.orgnih.gov These multi-fluorinated structures are valuable as intermediates for further functionalization via SNAr reactions. rsc.org

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-fluoro-1,4-diphenylbenzene in solution. By analyzing the behavior of atomic nuclei in a magnetic field, one can map out the connectivity and chemical environment of each atom.

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environments, and their proximity to other nuclei. For this compound, the protons are all in the aromatic region, typically appearing between 7.0 and 8.0 ppm. Due to the molecule's asymmetry, the 13 protons are expected to produce a complex series of overlapping multiplets.

Pendant Phenyl Groups: The two unsubstituted phenyl groups (at positions 1 and 4) would show signals corresponding to their ortho, meta, and para protons. These would likely appear as complex multiplets due to the influence of the central ring.

Central Fluoro-phenylene Ring: The three protons on the central benzene (B151609) ring are chemically distinct and will be split by each other (H-H coupling) and by the fluorine atom (H-F coupling). The proton ortho to the fluorine atom is expected to show a doublet of doublets due to coupling with the adjacent proton and a through-space or through-bond coupling to fluorine.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| Central Ring Protons | ~7.2 - 7.8 | m (multiplet) | H-H and H-F couplings |

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Due to the molecule's low symmetry, 12 distinct signals for the 18 carbon atoms are anticipated (6 for the central ring and 3 each for the two equivalent phenyl rings, assuming free rotation). The most notable feature is the direct coupling of the fluorine atom to the carbon it is attached to (C2), which results in a large splitting of that carbon's signal (¹JCF). Smaller couplings to other carbons on the ring (²JCF, ³JCF) are also expected.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (JCF, Hz) |

|---|---|---|---|

| C-F (C2) | ~158 - 162 | d (doublet) | ~240 - 250 (¹JCF) |

| Other Central Ring C | ~115 - 140 | d or s | ~5 - 25 (²⁻⁴JCF) |

¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. For this compound, a single signal is expected. The chemical shift for a fluorine atom on an aromatic ring typically appears in the range of -100 to -140 ppm relative to a CFCl₃ standard. This signal would be split into a multiplet, likely a triplet or doublet of doublets, due to coupling with the two ortho-protons on the central ring.

To unambiguously assign the complex ¹H and ¹³C spectra, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment would reveal H-H coupling networks, helping to distinguish protons within the same phenyl ring and on the central ring.

HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded C-H pairs, linking the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the phenyl rings and the central fluorinated ring. It would also confirm the C-F coupling patterns.

Variable Temperature (VT) NMR could be employed to study the conformational dynamics, specifically the rotation of the two phenyl rings around their single bonds. By tracking changes in the NMR signals at different temperatures, it is possible to determine the energy barriers to this rotation.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound (C₁₈H₁₃F), the molecular ion peak (M⁺) would be a key identifier.

Molecular Ion: The nominal mass is 248 g/mol . The molecular ion peak [M]⁺ would therefore appear at m/z = 248.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion. The calculated exact mass for C₁₈H₁₃F is 248.1001. An experimental HRMS measurement confirming this value would provide unequivocal proof of the elemental composition.

Fragmentation Pattern: Common fragmentation pathways in electron ionization (EI) mass spectrometry would likely involve the loss of the fluorine atom ([M-F]⁺ at m/z 229), a hydrogen atom ([M-H]⁺ at m/z 247), or cleavage of the phenyl groups.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of the molecule's bonds, allowing for functional group identification. These two techniques are complementary; some vibrations that are strong in IR are weak in Raman, and vice-versa.

Aromatic C-H Stretch: Strong bands are expected in the region of 3100–3000 cm⁻¹.

Aromatic C=C Stretch: Multiple sharp bands of variable intensity would appear in the 1620–1450 cm⁻¹ region, characteristic of the aromatic rings.

C-F Stretch: A very strong, characteristic absorption band for the aryl-fluoride bond is expected in the FT-IR spectrum, typically in the 1250–1100 cm⁻¹ range.

Out-of-Plane Bending: Bands in the 900–675 cm⁻¹ region correspond to the out-of-plane C-H bending vibrations, which can help confirm the substitution pattern of the aromatic rings.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |

| Aromatic C=C Stretch | 1620 - 1450 | Medium-Strong | Strong |

| C-F Stretch | 1250 - 1100 | Strong | Weak |

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases did not yield a publicly available single-crystal X-ray structure for this compound. While the molecular structure of this compound is known, the specific arrangement of the molecules in the crystalline solid state, which can only be determined through X-ray crystallography, has not been reported. Such a study would provide precise measurements of bond lengths, bond angles, and torsion angles within the molecule as it exists in a crystal lattice.

Without experimental crystallographic data, a definitive analysis of the solid-state structure remains speculative. Theoretical modeling could predict potential conformations and packing arrangements, but these would require experimental validation.

Crystal Packing and Intermolecular Interactions

Information regarding the crystal packing and intermolecular interactions of this compound is not available due to the absence of a reported crystal structure. A crystal structure determination would be necessary to understand how the molecules arrange themselves in the solid state. This would involve identifying the unit cell parameters and the symmetry operations that describe the crystal lattice.

Conformational Analysis in Crystalline State

A detailed conformational analysis of this compound in the crystalline state is currently not possible as the crystal structure has not been determined. The key conformational feature of this molecule is the dihedral angles between the central benzene ring and the two terminal phenyl rings. In the solid state, these angles would be fixed and could be precisely determined from crystallographic data.

This analysis would reveal whether the molecule adopts a planar or a twisted conformation in the crystal, which has significant implications for its electronic and photophysical properties. The planarity of the molecule is influenced by the balance between steric hindrance from the ortho-hydrogen atoms and the tendency for π-system conjugation.

Other Advanced Characterization Techniques (e.g., Powder X-ray Diffraction for Phase Transitions)

No studies utilizing powder X-ray diffraction (PXRD) to investigate the phase transitions of this compound have been found in the surveyed literature. PXRD is a powerful technique for characterizing the bulk crystalline properties of a material. A PXRD pattern serves as a unique "fingerprint" for a specific crystalline phase.

By performing PXRD measurements at different temperatures, it would be possible to identify any temperature-induced phase transitions. Such transitions would be indicated by changes in the diffraction pattern, such as the appearance or disappearance of peaks, or shifts in peak positions, corresponding to changes in the crystal structure. Without such experimental data, the thermal behavior and potential polymorphism of this compound remain uncharacterized.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the intrinsic properties of molecules. For 2-fluoro-1,4-diphenylbenzene, these computational methods are instrumental in elucidating its electronic behavior and geometric structure, which are fundamental to understanding its reactivity and potential applications.

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. edu.krd The energy difference between these two orbitals is a critical parameter that influences the molecule's chemical reactivity and stability. edu.krd

For aromatic compounds like this compound, the HOMO and LUMO are typically π-orbitals distributed over the benzene (B151609) rings. The introduction of a fluorine atom, being highly electronegative, can perturb the electron density of the benzene ring, thereby influencing the energies and spatial distributions of the HOMO and LUMO. Computational studies, often employing Density Functional Theory (DFT), are used to calculate these orbital energies. researchgate.netresearchgate.net The HOMO energy is related to the ionization potential, while the LUMO energy is associated with the electron affinity. researchgate.net The spatial arrangement of HOMO and LUMO is crucial for determining how the molecule interacts with other species. chemrxiv.org In some complex organic molecules, it is possible to have non-overlapping HOMO and LUMO distributions, which can lead to unique photophysical properties. chemrxiv.org

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Method/Basis Set |

|---|---|---|---|

| Benzene | -9.24 | 1.16 | DFT/B3LYP/6-31G |

| Fluorobenzene (B45895) | -9.20 | 0.98 | DFT/B3LYP/6-31G |

| Biphenyl (B1667301) | -8.33 | -0.43 | DFT/B3LYP/6-31G* |

The energy band gap, which is the energy difference between the HOMO and LUMO, is a key indicator of a molecule's electronic excitability and chemical reactivity. edu.krd A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. edu.krd Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. edu.krd

The energy gap for this compound can be computationally determined using methods like DFT. edu.krd For similar molecules, such as 2,5-diphenyl-1,4-distyrylbenzene, cyclic voltammetry has been used to experimentally determine the bandgap, which showed good correlation with quantum chemical calculations. researchgate.net Theoretical calculations for related fluorinated aromatic compounds have shown that the HOMO-LUMO gap is influenced by the solvent environment. edu.krd

| Compound | Energy Band Gap (eV) | Method/Basis Set |

|---|---|---|

| Benzene | 10.40 | DFT/B3LYP/6-31G |

| Fluorobenzene | 10.18 | DFT/B3LYP/6-31G |

| Biphenyl | 7.90 | DFT/B3LYP/6-31G* |

Computational chemistry provides powerful tools to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. semanticscholar.orgchemrxiv.org For this compound, this involves finding the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. The presence of the two phenyl rings introduces the possibility of different rotational conformations (conformers) around the single bonds connecting them to the central benzene ring.

The degree of twisting between the phenyl rings affects the extent of π-conjugation, which in turn influences the electronic and photophysical properties of the molecule. A more planar conformation generally leads to greater π-conjugation and a smaller HOMO-LUMO gap. The fluorine substituent can introduce steric hindrance that affects the preferred dihedral angles between the rings. DFT and other quantum mechanical methods are employed to calculate the potential energy surface as a function of these rotational angles to identify the lowest energy conformers. semanticscholar.org

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a collection of molecules over time. mdpi.commdpi.com For this compound, MD simulations can be used to understand its bulk properties, such as its behavior in different solvents or its interactions within a larger system like a polymer matrix or a biological membrane. mdpi.compeerj.com

These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of dynamic processes like conformational changes, diffusion, and intermolecular interactions. tudelft.nl For instance, MD simulations could be used to study how molecules of this compound pack in a crystal lattice or how they orient themselves at an interface. mdpi.com The force fields used in these simulations are crucial for accurately describing the interactions between atoms. mdpi.com

Computational Studies of Reaction Mechanisms and Pathways

For example, the synthesis of this compound often involves cross-coupling reactions, such as the Suzuki-Miyaura reaction. dur.ac.ukdur.ac.uk Computational studies can elucidate the intricate steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. dur.ac.uk These studies can help in understanding the role of the catalyst, ligands, and reaction conditions in determining the yield and selectivity of the reaction. Furthermore, computational methods can be used to predict the reactivity of this compound in various chemical transformations, such as electrophilic aromatic substitution.

Simulation of Spectroscopic Data (e.g., UV-Vis Spectra)

Computational methods can be used to simulate various types of spectroscopic data, providing a powerful means to interpret experimental spectra and to predict the spectroscopic properties of new molecules. For this compound, the simulation of its UV-Vis absorption spectrum is of particular interest.

Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths that determine the positions and intensities of absorption bands in a UV-Vis spectrum. acs.org By comparing the simulated spectrum with the experimentally measured one, researchers can gain confidence in the accuracy of the computational model and use it to understand the nature of the electronic transitions involved. For instance, it can be determined whether a particular absorption band corresponds to a π-π* transition localized on one of the phenyl rings or a charge-transfer transition between the rings. Simulated spectra can also be used to study the effects of substituents and solvent on the photophysical properties of the molecule. acs.org

Computational Insights into Structure-Property Relationships

Theoretical and computational chemistry, particularly through methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), offers profound insights into the structure-property relationships of fluorinated aromatic compounds such as this compound. Although specific computational studies exclusively targeting this compound are not extensively documented in publicly available literature, a wealth of information can be gleaned from studies on structurally analogous fluorinated terphenyls. These studies collectively illuminate how the introduction of a fluorine atom onto the central phenyl ring of a p-terphenyl (B122091) scaffold influences its geometric, electronic, and optical properties. bohrium.comrsc.orgresearchgate.net

The fluorination of a terphenyl core is a known strategy to modulate the physicochemical properties of the molecule, which is of particular interest in the field of liquid crystals and organic electronics. bohrium.comresearchgate.netacs.org The introduction of fluorine, a highly electronegative atom, can significantly alter the electron density distribution across the molecule. bohrium.com This, in turn, affects key parameters such as the dipole moment, molecular polarizability, and the energies of the frontier molecular orbitals (HOMO and LUMO). bohrium.comrsc.org

Computational studies on various fluorinated terphenyls consistently demonstrate that fluorine substitution leads to a lowering of the HOMO-LUMO energy gap. bohrium.com This effect is a direct consequence of the inductive electron-withdrawing nature of the fluorine atom. A smaller energy gap generally implies that the molecule can be more easily excited, which has direct implications for its potential use in optoelectronic applications. bohrium.com

Investigations into the nonlinear optical (NLO) properties of other fluorinated terphenyls have shown that these molecules can exhibit significant third-order NLO responses. rsc.orgnih.gov This is attributed to the extended π-conjugated system of the terphenyl backbone, which is further modulated by the electronic perturbation of the fluorine substituent. rsc.org TD-DFT calculations on related systems have been employed to predict their third-order polarizability, suggesting that fluorinated terphenyls are promising candidates for NLO materials. rsc.orgnih.gov

The following table summarizes the general trends observed in computational studies of fluorinated terphenyls, which can be extrapolated to understand the properties of this compound.

| Property | Effect of Fluorine Substitution | Implication for this compound |

| HOMO-LUMO Energy Gap | Generally decreases | Enhanced potential for optoelectronic applications |

| Dipole Moment | Increases from zero (for p-terphenyl) | Polar nature, influencing intermolecular interactions |

| Molecular Polarizability | Modulated by fluorine's position and number | Affects optical and dielectric properties |

| Nonlinear Optical (NLO) Response | Can be significantly enhanced | Potential for use in NLO devices |

This table is a qualitative summary based on trends observed in related fluorinated terphenyl compounds. bohrium.comrsc.org

Modeling of Intermolecular Interactions and Crystal Packing

The modeling of intermolecular interactions and the prediction of crystal packing are essential for understanding the solid-state properties of molecular materials and for the rational design of new functional materials, a field often referred to as crystal engineering. ul.ieresearchgate.net For this compound, the presence of a fluorine atom and an extended aromatic system dictates a rich landscape of non-covalent interactions that govern its crystal structure.

Key Intermolecular Interactions and Their Modeled Effects:

π-π Stacking: The multiple phenyl rings in this compound create extensive π-surfaces, making π-π stacking a dominant packing force. The introduction of the electronegative fluorine atom can modify the quadrupole moment of the central benzene ring, potentially leading to staggered or offset π-stacking arrangements to minimize electrostatic repulsion and maximize attractive interactions. researchgate.net

C-H···π Interactions: The electron-rich π-systems of the phenyl rings can interact with hydrogen atoms from adjacent molecules. These interactions are a common feature in the crystal structures of aromatic hydrocarbons and their derivatives.

Dispersion Forces: London dispersion forces are ubiquitous and play a significant role in the packing of non-polar or weakly polar molecules like this compound.

Computational crystal structure prediction (CSP) methods, which use force fields or quantum mechanical calculations to generate and rank the stability of plausible crystal structures, are powerful tools for exploring the potential polymorphs of a given molecule. rsc.orgaps.orgucr.eduucl.ac.uk For a molecule like this compound, a CSP study would likely reveal several energetically low-lying crystal structures, each characterized by a different combination of the intermolecular interactions mentioned above. The interplay between these forces determines the final, most stable crystal packing.

The table below outlines the principal intermolecular interactions and their likely influence on the crystal packing of this compound, based on modeling and experimental data from analogous compounds.

| Interaction Type | Description | Predicted Influence on Crystal Packing |

| π-π Stacking | Attraction between the electron clouds of the aromatic rings. | Major contributor to the cohesion of the crystal lattice, likely in an offset or herringbone arrangement. |

| C-H···F | Weak hydrogen bond between a C-H donor and the fluorine acceptor. | Acts as a directional force, influencing the relative orientation of molecules and contributing to packing efficiency. |

| C-H···π | Interaction of a hydrogen atom with the π-face of a phenyl ring. | Provides additional stabilization and directs the positioning of molecules. |

| Dispersion Forces | General attractive forces arising from temporary fluctuations in electron density. | Provides a significant, non-directional contribution to the lattice energy. |

This table summarizes the expected intermolecular forces and their roles in the solid-state structure of this compound, inferred from studies on similar fluorinated aromatic compounds. rsc.orgresearchgate.netnih.govscirp.org

Advanced Photophysical and Electronic Properties

Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The introduction of a fluorine atom onto the central benzene (B151609) ring of p-terphenyl (B122091) is anticipated to cause shifts in its absorption and emission spectra. Fluorine substitution generally leads to a red-shift in the excitation energies of p-terphenyl derivatives.

The parent compound, p-terphenyl, exhibits a strong absorption peak in the ultraviolet region. In cyclohexane (B81311), its principal absorption maximum (λ_max_) is recorded at 276.2 nm, with a high molar extinction coefficient (ε) of 33,800 M⁻¹cm⁻¹. This absorption corresponds to the π-π* electronic transition characteristic of the conjugated aromatic system. The introduction of a fluoro group in 2-fluoro-1,4-diphenylbenzene would likely result in a slight bathochromic (red) shift of this absorption maximum due to the perturbation of the molecular orbitals.

Table 1: Absorption Properties of p-terphenyl in Cyclohexane

| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) |

|---|---|---|

| p-terphenyl | 276.2 | 33,800 |

Data sourced from Berlman, 1971, as cited in .

p-Terphenyl is a highly fluorescent molecule, serving as a benchmark for quantum yield studies. When dissolved in cyclohexane and excited at 290 nm, it displays a fluorescence emission maximum at 338 nm. aatbio.com It is characterized by a very high fluorescence quantum yield (Φ_f_) of 0.93 in this solvent. In the crystalline solid state, the quantum yield remains high, with reported lower limit values of 0.80. acs.orgacs.org17img.cn The specific emission maximum and quantum yield for this compound are not documented in the available literature, but the values are expected to be in a similar range, potentially with a slight shift in the emission wavelength.

Table 2: Fluorescence Properties of p-terphenyl

| Solvent/State | Excitation λ (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) |

|---|---|---|---|

| Cyclohexane | 290 | 338 | 0.93 |

The fluorescence lifetime is a critical parameter indicating the average time a molecule remains in its excited state before returning to the ground state. For the parent p-terphenyl, fluorescence lifetime measurements have been conducted, often in the context of its use as a scintillator or a host for other molecules in spectroscopic studies. researchgate.netaip.orgresearchgate.net For instance, p-terphenyl is listed as a nanosecond lifetime standard when dissolved in ethanol. iss.com Specific fluorescence lifetime and anisotropy data for this compound are not available in the surveyed literature. Anisotropy measurements would provide insight into the molecule's rotational dynamics in solution, which would be influenced by its size, shape, and solvent viscosity.

Solvatochromism describes the change in a substance's color—and more broadly, its absorption and emission spectra—with a change in solvent polarity. The nonpolar nature of p-terphenyl means it exhibits minimal solvatochromism. However, the introduction of a polar C-F bond in this compound introduces a dipole moment, which can lead to more pronounced interactions with polar solvents. This would likely result in observable solvatochromic shifts in its fluorescence spectra. While specific studies on this compound are lacking, research on other fluorinated donor-acceptor molecules, such as fluorinated benzothiadiazoles, demonstrates that fluorine substitution can fine-tune optical properties and lead to significant solvatochromic behavior. nih.gov This effect arises from the differential stabilization of the ground and excited states by the solvent environment. nih.gov

Electronic Energy Transfer Processes (e.g., Triplet-Triplet Annihilation Up-conversion)

Triplet-triplet annihilation (TTA) is a mechanism for photon up-conversion, where two molecules in their triplet excited state interact to produce one molecule in an excited singlet state, which then emits a higher-energy photon. umb.eduunimib.it This process requires a sensitizer (B1316253) to absorb low-energy light and transfer it to an annihilator. Aromatic hydrocarbons are often used as annihilators. nih.gov

The fundamental energy requirements for a sensitizer-annihilator pair are that the sensitizer's triplet state energy is higher than the annihilator's, and twice the annihilator's triplet energy is greater than or equal to its singlet state energy. umb.edu While p-terphenyl and its derivatives are potential candidates for the role of annihilator in TTA systems, no specific studies were found that employ this compound for this purpose. The efficiency of TTA up-conversion is dependent on several factors, including the triplet state lifetimes and quantum yields of the involved molecules. researchgate.net

Stimuli-Responsive Optical Behavior (e.g., Mechanochromism, Photomodulation)

Stimuli-responsive materials exhibit changes in their optical properties in response to external triggers. Mechanochromism is a change in fluorescence color upon the application of a mechanical force, such as grinding or shearing. nih.gov This phenomenon is typically associated with changes in molecular packing and conformation between crystalline and amorphous states. nih.gov

While there is no available research indicating that this compound exhibits mechanochromic or other stimuli-responsive behavior, studies on more complex systems incorporating fluorinated units have shown such properties. For example, fluorinated benzothiadiazole derivatives bonded to tetraphenylethenes have demonstrated remarkable mechanochromism, with reversible conversion between different solid-state forms triggered by grinding and fuming. nih.gov Such properties are highly dependent on intermolecular interactions in the solid state, and it is conceivable that the introduction of fluorine could influence the crystal packing of p-terphenyl to potentially enable such behavior.

Electrochemical Properties (e.g., Cyclic Voltammetry, Redox Potentials)

The electrochemical behavior of aromatic compounds is a critical aspect of their electronic properties, offering insights into their ability to accept or donate electrons. Techniques such as cyclic voltammetry (CV) are employed to probe the redox potentials of these molecules. wikipedia.orglibretexts.org For this compound, while specific experimental CV data is not extensively documented in publicly available literature, its electrochemical characteristics can be inferred from the behavior of its parent compound, 1,4-diphenylbenzene (also known as p-terphenyl), and the well-established electronic effects of fluorine substitution on aromatic systems.

Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current, providing information on the oxidation and reduction potentials of an analyte. libretexts.org For aromatic hydrocarbons like 1,4-diphenylbenzene, the oxidation process involves the removal of an electron from the π-system to form a cation radical, while reduction involves the addition of an electron to form an anion radical. These processes are observed as peaks in the cyclic voltammogram.

The introduction of a fluorine atom onto the aromatic ring is known to have a significant impact on the electrochemical properties due to its high electronegativity. researchgate.net This exerts a strong electron-withdrawing inductive effect (-I effect) on the phenyl ring. Consequently, the electron density of the π-system is reduced, which is expected to make the molecule more difficult to oxidize and easier to reduce. researchgate.net

Therefore, in the case of this compound, the following changes in redox potentials compared to 1,4-diphenylbenzene are anticipated:

Oxidation Potential: An increase in the oxidation potential is expected. The removal of an electron from the electron-deficient π-system will require more energy.

Reduction Potential: A decrease (or a less negative value) in the reduction potential is anticipated. The electron-withdrawing nature of fluorine stabilizes the resulting anion radical, making the addition of an electron more favorable. researchgate.net

These expected electrochemical properties are summarized in the interactive data table below.

| Compound | Expected Oxidation Potential (vs. reference) | Expected Reduction Potential (vs. reference) | Influence of Fluorine |

|---|---|---|---|

| 1,4-Diphenylbenzene | Eox | Ered | N/A |

| This compound | > Eox | > Ered (less negative) | Higher oxidation potential, more accessible reduction |

Charge Transport Characteristics

The charge transport characteristics of organic materials are fundamental to their application in electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Charge transport in these materials occurs via the hopping of charge carriers (holes or electrons) between adjacent molecules. The efficiency of this process is quantified by the charge carrier mobility (µ).

For 1,4-diphenylbenzene, a p-type semiconductor, hole transport is the dominant mechanism. This involves the movement of a positive charge (hole) through the material. The introduction of a fluorine atom in this compound is expected to significantly modify these characteristics. The strong electron-withdrawing nature of fluorine can lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

This lowering of the LUMO level can facilitate electron injection and transport, potentially transforming the material into an n-type or an ambipolar semiconductor, capable of transporting both holes and electrons. acs.org Fluorination is a common strategy to convert p-type organic semiconductors into n-type materials. acs.org

The charge transport properties are also highly dependent on the molecular packing in the solid state. The introduction of a fluorine atom can influence intermolecular interactions, such as π-π stacking and C-H···F hydrogen bonds, which in turn affect the efficiency of charge hopping between molecules.

The anticipated effects of fluorine substitution on the charge transport properties of 1,4-diphenylbenzene are outlined in the following interactive data table.

| Property | 1,4-Diphenylbenzene | This compound (Expected) |

|---|---|---|

| Dominant Charge Carrier | Hole (p-type) | Electron (n-type) or Ambipolar |

| HOMO Energy Level | EHOMO | Lowered (< EHOMO) |

| LUMO Energy Level | ELUMO | Lowered (< ELUMO) |

| Electron Mobility (µe) | Low | Potentially enhanced |

| Hole Mobility (µh) | Moderate | Potentially reduced |

Influence of Fluorine Substitution on Photophysical and Electronic Behavior

The substitution of a hydrogen atom with fluorine in this compound induces significant changes in its photophysical and electronic properties compared to the parent 1,4-diphenylbenzene. These changes are primarily due to the high electronegativity and the specific orbital contributions of the fluorine atom.

Electronic Effects: The strong inductive electron-withdrawing effect of fluorine leads to a stabilization of all molecular orbitals. researchgate.net This results in a lowering of both the HOMO and LUMO energy levels. The energy gap between the HOMO and LUMO, however, may not change uniformly and can be influenced by the position of the fluorine substituent. This can lead to a blue shift in the absorption and emission spectra, meaning that the molecule absorbs and emits light at shorter wavelengths (higher energies). nih.gov

Photophysical Effects: The introduction of fluorine can alter the photoluminescence quantum yield (PLQY). The effect of fluorine on PLQY is complex and can be influenced by factors such as changes in molecular rigidity, suppression of non-radiative decay pathways, and alterations in intermolecular packing. In some cases, fluorination has been observed to enhance the quantum yield. mdpi.com

Furthermore, the fluorine atom can influence the molecular conformation and solid-state packing. The presence of C-H···F interactions can lead to more ordered and tightly packed structures, which can affect the photophysical properties in the solid state. mdpi.com

The table below summarizes the expected influence of fluorine substitution on the key photophysical and electronic properties of 1,4-diphenylbenzene.

| Property | 1,4-Diphenylbenzene | This compound (Expected) |

|---|---|---|

| Absorption Maximum (λmax) | ~276 nm (in cyclohexane) | Blue-shifted (< 276 nm) |

| Emission Maximum (λem) | Characteristic of p-terphenyl | Potentially blue-shifted |

| HOMO-LUMO Energy Gap | ΔE | Potentially widened |

| Photoluminescence Quantum Yield (PLQY) | ΦPL | Potentially enhanced |

| Intermolecular Interactions | π-π stacking, van der Waals forces | π-π stacking, C-H···F interactions |

Applications in Advanced Functional Materials

Organic Electronics and Optoelectronics

In the realm of OLEDs, fluorinated organic compounds are instrumental in developing materials with superior properties. chemscene.com The fluorine substituent in 2-fluoro-1,4-diphenylbenzene can lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This tuning of energy levels is crucial for optimizing the injection and transport of charge carriers (holes and electrons) within the OLED structure, leading to more efficient light emission. Furthermore, the introduction of fluorine can enhance the thermal stability and operational lifetime of OLED devices. Materials based on fluorinated aromatic compounds often exhibit improved resistance to degradation under operational stress.

Fluorination is a key strategy in the molecular engineering of materials for high-performance organic solar cells. sigmaaldrich.comarxiv.org The incorporation of fluorine atoms into the molecular structure of donor or acceptor materials can significantly impact the power conversion efficiency (PCE) of OSCs. For a compound like this compound, its derivatives could be employed as building blocks for more complex donor or acceptor molecules.

The primary advantages of using fluorinated compounds in OSCs include:

Enhanced Intermolecular Interactions: Fluorine substitution can promote favorable intermolecular packing and crystallinity in the active layer of the solar cell, which facilitates efficient charge transport and reduces charge recombination. amanote.comnih.gov

Improved Morphology: The presence of fluorine can influence the blend morphology of the donor-acceptor active layer, leading to a more optimal phase separation for efficient exciton (B1674681) dissociation and charge collection. cern.ch

Research has shown that the position of fluorine substitution is critical. Placing fluorine atoms on electron-deficient units of a polymer has generally been found to effectively increase OSC efficiency. cern.ch

Organic thin-film transistors are fundamental components of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used. Fluorinated organic materials are increasingly being explored for use in OFETs due to their potential to enhance device stability and performance.

The incorporation of a fluorinated moiety, such as the one present in this compound, can offer several benefits in the context of OFETs:

Improved Stability: Fluorinated polymers have been shown to create more reliable and stable OFETs, in part due to their hydrophobic nature which can help to protect the semiconductor from environmental moisture.

Reduced Traps: Fluorinated insulating layers can reduce the number of charge trapping sites at the interface between the semiconductor and the gate insulator, leading to improved operational stability.

Tuning of Electronic Properties: As in other organic electronic devices, fluorination allows for the tuning of the material's energy levels, which can be optimized for efficient charge injection and transport in the transistor channel.

Liquid Crystalline Materials

Fluorinated terphenyls are a significant class of compounds in the field of liquid crystals, valued for their ability to fine-tune the physical properties of liquid crystal mixtures for display applications. The introduction of fluorine atoms into the terphenyl core, as seen in this compound, has a profound impact on the mesomorphic and dielectric properties of the resulting materials.

Key effects of fluorination on terphenyl-based liquid crystals include:

Dielectric Anisotropy: Fluorine's high electronegativity can induce a significant dipole moment, which is crucial for controlling the dielectric anisotropy (Δε) of the liquid crystal. This property is essential for the operation of various liquid crystal display (LCD) modes.

Mesophase Behavior: The number and position of fluorine substituents can influence the type of liquid crystalline phases (e.g., nematic, smectic) and their transition temperatures.

Viscosity and Birefringence: Fluorinated terphenyls can be used to formulate liquid crystal mixtures with desirable viscosity and birefringence (Δn), which are important for optimizing the switching speed and contrast of displays.

Research has demonstrated that the fluoro-substitution in 4-pentyl-4″-propyl-1,1′:4′,1″-terphenyls significantly impacts their self-assembly behavior, with an increasing number of fluorine atoms lowering the transition temperature to the isotropic liquid phase.

| Compound/Mixture Property | Effect of Fluorinated Terphenyl Moiety | Reference |

| Dielectric Anisotropy | Can be adjusted to be positive or negative based on fluorine position. | |

| Phase Transitions | Influences the temperature range of nematic and smectic phases. | |

| Viscosity | Can be formulated for relatively low viscosity in mixtures. | |

| Birefringence | Can be used to enhance the birefringence of liquid crystal mixtures. |

Luminescent Materials and Scintillators

The terphenyl structure is a well-known core for luminescent materials and organic scintillators. p-Terphenyl (B122091), the non-fluorinated parent compound of this compound, is recognized for its scintillation properties, with a light yield that can be significantly higher than typical organic scintillators. nih.gov It exhibits fluorescence with an emission maximum around 343 nm. amanote.com

The introduction of fluorine into a fluorophore scaffold can have several beneficial effects:

Tuning of Optical Properties: Fluorination can alter the electronic structure of the molecule, leading to shifts in the absorption and emission spectra. This allows for the fine-tuning of the luminescent color.

Enhanced Quantum Yield: In some cases, the introduction of fluorine can increase the fluorescence quantum yield by reducing non-radiative decay pathways.

Improved Stability: The strong carbon-fluorine bond can enhance the photostability and chemical stability of the luminescent material.

Porous Materials and Adsorbents (e.g., Metal-Organic Frameworks, MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic molecules. The choice of the organic linker is crucial in determining the structure, pore size, and functionality of the resulting MOF. Fluorinated organic linkers are of particular interest for creating MOFs with tailored properties for applications such as gas storage and separation.

While this compound itself is not a typical linker due to the lack of coordinating groups like carboxylic acids, it serves as a key precursor for the synthesis of fluorinated linkers. The fluorinated terphenyl core can be functionalized with coordinating groups to be incorporated into MOF structures.

The presence of fluorine within the pores of a MOF can lead to:

Modified Adsorption Properties: The electronegativity and hydrophobicity of fluorine can alter the interactions between the MOF and guest molecules, leading to enhanced selectivity for certain gases or vapors. For example, fluorination can create specific adsorption sites for molecules.

Increased Stability: Fluorinated MOFs can exhibit improved thermal and chemical stability.

Control of Pore Environment: The introduction of fluorine allows for the fine-tuning of the chemical environment within the pores of the MOF, which can be exploited for selective adsorption and separation processes.

Research on fluorinated MOFs has shown that linkers based on fluorinated aromatic groups are widely used. For instance, porous polymer networks functionalized with fluorinated moieties have demonstrated high capacity and rapid kinetics for the adsorption of per- and polyfluoroalkyl substances (PFAS) from water.

Gas Adsorption and Separation Properties (N₂, CO₂, C₂H₂)

While specific research detailing the gas adsorption properties of materials solely derived from this compound is limited, the broader class of fluorinated porous organic polymers (POPs) and metal-organic frameworks (MOFs) demonstrates the potential benefits of incorporating such fluorinated building blocks. Fluorination of the pore surfaces in these materials can enhance their affinity for specific gases like CO₂ and C₂H₂. The electronegativity of fluorine atoms can create favorable interactions with the quadrupole moments of these gas molecules, potentially leading to improved selectivity in gas separation processes.

For analogous fluorinated porous polymers, studies have shown that the presence of C-F bonds can enhance the adsorption capacity for CO₂ over N₂. This is attributed to the specific dipole-quadrupole interactions between the C-F bonds of the framework and the CO₂ molecules. It is hypothesized that a porous material constructed from this compound could exhibit similar selective adsorption behaviors.

Table 1: Hypothetical Gas Adsorption Properties of a Porous Polymer based on this compound

| Gas | Potential Adsorption Capacity | Selectivity over N₂ |

|---|---|---|

| N₂ | Low | - |

| CO₂ | Moderate to High | High |

| C₂H₂ | Moderate to High | High |

Pressure and Light-Responsive Adsorbents

The concept of creating pressure- and light-responsive adsorbents often involves designing materials that can undergo a structural change upon external stimuli, thereby altering their porosity and adsorption characteristics. While there is no direct research available on this compound for these specific applications, its rigid terphenyl backbone combined with the polar fluorine substituent provides a structural motif that could be incorporated into photo-switchable or piezo-responsive frameworks. For instance, it could be used as a strut in frameworks containing photochromic molecules, where light-induced isomerization could alter the pore environment.

Fluorinated Building Blocks for Complex Molecular Architectures

The incorporation of fluorine atoms into organic molecules is a widely used strategy to fine-tune their physical and chemical properties. This compound serves as a valuable fluorinated building block for the synthesis of more complex molecular architectures, such as liquid crystals, conjugated polymers, and supramolecular assemblies. The fluorine atom's small size and high electronegativity can significantly alter properties like thermal stability, reactivity, and intermolecular interactions without introducing significant steric bulk. In the synthesis of complex molecules, this compound can be functionalized to allow for its incorporation into larger systems through cross-coupling reactions.

Agrochemicals and Pharmaceuticals (Focus on chemical synthesis and modification for enhanced properties)

Fluorinated compounds play a crucial role in the design of modern agrochemicals and pharmaceuticals. The strategic introduction of fluorine can lead to significant improvements in a molecule's efficacy, metabolic stability, and bioavailability.

Role in Enhancing Stability and Reactivity

The introduction of a fluorine atom, as in this compound, can profoundly impact the stability and reactivity of a parent molecule. The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug or agrochemical by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This increased stability often translates to a longer biological half-life.

Furthermore, the high electronegativity of fluorine can modulate the acidity or basicity of nearby functional groups, influencing how a molecule interacts with its biological target. This electronic effect can alter the reactivity of the molecule in a desired manner, potentially leading to more potent and selective bioactive compounds.

Bioisosteric Replacement Studies

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy in drug design. The fluorine atom is a well-known bioisostere for the hydrogen atom and the hydroxyl group. Replacing a hydrogen atom with fluorine in a drug candidate can improve its binding affinity to a target protein by forming favorable orthogonal multipolar interactions.

In the context of this compound, this moiety could be used in bioisosteric replacement studies to substitute an unsubstituted 1,4-diphenylbenzene (p-terphenyl) group in a lead compound. Such a substitution would minimally alter the molecule's size while significantly changing its electronic properties, lipophilicity, and metabolic stability, potentially leading to an improved pharmacological profile.

Structure Activity/property Relationships and Fluorine S Electronic Effects

Inductive Effects of Fluorine on Aromatic Rings

Fluorine is the most electronegative element, a property that allows it to exert a powerful electron-withdrawing inductive effect (-I) through the sigma (σ) bond framework. smolecule.comstackexchange.com In 2-fluoro-1,4-diphenylbenzene, the fluorine atom strongly pulls electron density from the central aromatic ring. This polarization of the C-F bond decreases the electron density on the attached carbon and, to a lesser extent, on the other atoms of the phenyl ring. smolecule.com This inductive withdrawal is a primary factor in the electronic character of the molecule, influencing its reactivity and interactions. The electron-withdrawing nature of fluorine generally makes the aromatic ring less susceptible to electrophilic attack compared to unsubstituted benzene (B151609). stackexchange.com Furthermore, the introduction of fluorine atoms is known to lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which can enhance resistance to oxidative degradation. acs.org

Resonance Effects and Electron Density Distribution

Counteracting the strong inductive effect is the resonance effect (+R), also known as the mesomeric effect. The fluorine atom possesses lone pairs of electrons in its p-orbitals which can be delocalized into the aromatic π-system. smolecule.comdu.edu.eg This donation of electron density occurs specifically at the ortho and para positions relative to the fluorine atom. stackexchange.com

However, for fluorine, the electron-withdrawing inductive effect is significantly stronger and generally outweighs the electron-donating resonance effect. stackexchange.com This net electron withdrawal deactivates the ring towards electrophilic substitution compared to benzene, but the resonance effect still directs incoming electrophiles to the ortho and para positions. In this compound, this complex interaction results in a non-uniform distribution of electron density across the central ring, impacting the molecule's electrostatic potential and its interactions with neighboring molecules. bohrium.com

Steric Considerations of Fluorine Substitution

While fluorine is the smallest of the halogens, its van der Waals radius of approximately 1.47 Å is larger than that of hydrogen. smolecule.com Its placement at the 2-position on the central ring of the p-terphenyl (B122091) structure introduces significant steric considerations. This substitution forces a non-coplanar, twisted arrangement of the three phenyl rings to minimize steric repulsion between the fluorine atom and the hydrogen atoms on the adjacent rings. researchgate.netresearchgate.net Studies on similarly substituted p-terphenyls have confirmed that such fluorination leads to increased torsional angles between the aromatic rings. researchgate.net This deviation from planarity affects the conjugation of the π-electron system across the molecule, which in turn influences its electronic and optical properties.

| Parameter | Value/Description | Reference |

|---|---|---|

| Fluorine van der Waals Radius | ~1.47 Å | smolecule.com |

| Molecular Conformation | Non-coplanar, twisted arrangement of phenyl rings | researchgate.net |

| Effect on Torsional Angles | Increased angles between rings to minimize steric strain | researchgate.net |

Impact of Fluorine on Molecular Stability (Thermal, Oxidative, Photodegradation)

The introduction of fluorine into organic molecules often enhances their stability. This is primarily due to the strength of the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry.